molecular formula C16H20ClN3O2S B12938250 2-Carbamoyloxymethyl-5-(3-chlorophenylthio)-1-ethyl-4-isopropyl-1H-imidazole CAS No. 178979-43-6

2-Carbamoyloxymethyl-5-(3-chlorophenylthio)-1-ethyl-4-isopropyl-1H-imidazole

Cat. No.: B12938250
CAS No.: 178979-43-6
M. Wt: 353.9 g/mol
InChI Key: TUAZQPYBEJFIAZ-UHFFFAOYSA-N
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Description

2-Carbamoyloxymethyl-5-(3-chlorophenylthio)-1-ethyl-4-isopropyl-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by its unique structure, which includes a carbamoyloxymethyl group, a chlorophenylthio group, and an isopropyl group, among others

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Carbamoyloxymethyl-5-(3-chlorophenylthio)-1-ethyl-4-isopropyl-1H-imidazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

    Introduction of the Chlorophenylthio Group: The chlorophenylthio group can be introduced via a nucleophilic substitution reaction using a suitable chlorophenylthiol reagent.

    Addition of the Carbamoyloxymethyl Group: The carbamoyloxymethyl group can be added through a reaction with a carbamoyl chloride derivative.

    Incorporation of the Isopropyl Group: The isopropyl group can be introduced via alkylation using an appropriate isopropyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Carbamoyloxymethyl-5-(3-chlorophenylthio)-1-ethyl-4-isopropyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chlorophenylthio group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Carbamoyloxymethyl-5-(3-chlorophenylthio)-1-ethyl-4-isopropyl-1H-imidazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials, catalysts, or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2-Carbamoyloxymethyl-5-(3-chlorophenylthio)-1-ethyl-4-isopropyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Disrupting Cellular Functions: Affecting cellular structures or functions, leading to therapeutic or toxic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Carbamoyloxymethyl-5-(3-chlorophenylthio)-1-n-propyl-4-isopropyl-1H-imidazole
  • 2-Carbamoyloxymethyl-5-(3-chlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole

Uniqueness

2-Carbamoyloxymethyl-5-(3-chlorophenylthio)-1-ethyl-4-isopropyl-1H-imidazole is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

CAS No.

178979-43-6

Molecular Formula

C16H20ClN3O2S

Molecular Weight

353.9 g/mol

IUPAC Name

[5-(3-chlorophenyl)sulfanyl-1-ethyl-4-propan-2-ylimidazol-2-yl]methyl carbamate

InChI

InChI=1S/C16H20ClN3O2S/c1-4-20-13(9-22-16(18)21)19-14(10(2)3)15(20)23-12-7-5-6-11(17)8-12/h5-8,10H,4,9H2,1-3H3,(H2,18,21)

InChI Key

TUAZQPYBEJFIAZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC(=C1SC2=CC(=CC=C2)Cl)C(C)C)COC(=O)N

Origin of Product

United States

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